molecular formula C19H22ClN3O3S B14994129 Butyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Butyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B14994129
M. Wt: 407.9 g/mol
InChI Key: VRTZHLCKCQRWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE is an organic compound with the molecular formula C19H22ClN3O3S . This compound is characterized by the presence of a pyrimidine ring substituted with a propylsulfanyl group and a benzoate ester. It is a member of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields.

Preparation Methods

The synthesis of BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE can be compared with other pyrimidine derivatives, such as:

The uniqueness of BUTYL 4-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

butyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22ClN3O3S/c1-3-5-10-26-18(25)13-6-8-14(9-7-13)22-17(24)16-15(20)12-21-19(23-16)27-11-4-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,24)

InChI Key

VRTZHLCKCQRWBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCCC

Origin of Product

United States

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